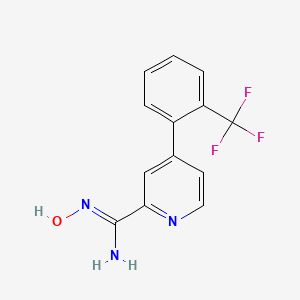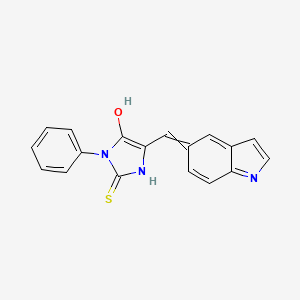![molecular formula C15H7F6N3O2 B1414523 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-09-7](/img/structure/B1414523.png)
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
説明
The compound “3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities .
Molecular Structure Analysis
Oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . The specific molecular structure of “this compound” is not provided in the available literature.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific compound and reaction conditions . The specific chemical reactions involving “this compound” are not explicitly mentioned in the available literature.科学的研究の応用
Electron Transport and Exciton Blocking in OLEDs
This compound and its derivatives have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs). Research demonstrates that materials incorporating the oxadiazole moiety, like the mentioned compound, exhibit relatively high electron mobilities and can significantly reduce driving voltages, enhance efficiency, and achieve low roll-off in blue, green, and red phosphorescent OLEDs. These materials aid in the excellent confinement of triplet excitons within the emitting layer, even at high current densities, leading to devices with remarkable external quantum efficiencies (Cheng-Hung Shih et al., 2015).
Molecular Electronics and Photonic Applications
The compound's structural analogs have been explored for their potential in molecular electronics and photonics. For instance, the synthesis and characterization of dinuclear and tetranuclear AgI supramolecular complexes generated from symmetric and asymmetric molecular clips containing oxadiazole rings have been studied. These complexes exhibit unique electronic properties that could be beneficial for the development of molecular electronic devices and materials with specific photonic applications (Guoxia Jin et al., 2019).
Synthesis and Properties of Novel Complexes
Novel complexes derived from oxadiazole-containing ligands demonstrate interesting luminescent properties and potential as materials for advanced optoelectronic devices. Research into the synthesis and prototypical properties of such complexes reveals their capabilities in light emission and the potential for tunable photophysical properties, which are critical for applications in light-emitting devices (Si Zhen-jun, 2011).
Advanced Material Development for OLEDs
Research focusing on pyridine- and oxadiazole-containing materials highlights their efficiency as hole-blocking materials in OLEDs. These materials, including the discussed compound, have been identified to improve the efficiency and stability of OLEDs, making them promising candidates for future electronic and photonic devices (Changsheng Wang et al., 2001).
作用機序
1,2,4-Oxadiazole derivatives have been synthesized and evaluated for their biological activities . They exhibit a broad spectrum of agricultural biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Some compounds in this class have also shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) .
The design of these materials has been based on the idea that these multicyclic compounds with a 1,2,4-oxadiazole core will have good thermal stability and high density because of their 3,5-substitution pattern and the possibility of achieving a planar conformation .
生化学分析
Biochemical Properties
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. The interactions between this compound and these enzymes result in the modulation of their activity, leading to altered levels of reactive oxygen species in cells . Additionally, this compound has been found to bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and survival . In normal cells, this compound has been shown to modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, the inhibition of superoxide dismutase by this compound results in increased levels of superoxide radicals, which can induce oxidative stress and cell damage. Additionally, this compound can activate transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating a limit to its beneficial effects .
特性
IUPAC Name |
3-[4-[2,5-bis(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F6N3O2/c16-14(17,18)8-1-2-10(15(19,20)21)9(6-8)7-3-4-22-11(5-7)12-23-13(25)26-24-12/h1-6H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKZDFGVLGITPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F6N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


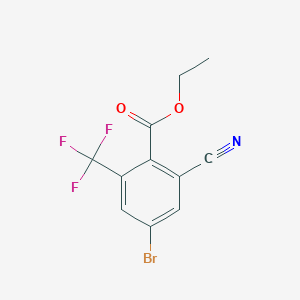
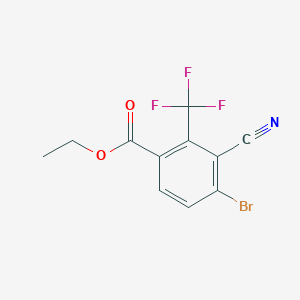
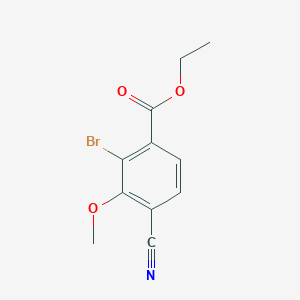

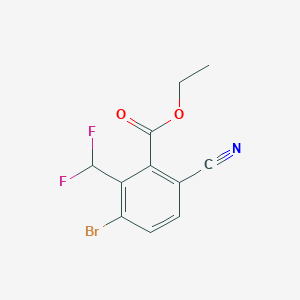

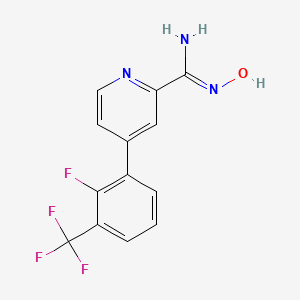

![Ethyl (4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)acetate](/img/structure/B1414457.png)
![(6-Methyl-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo-[1,2-b]pyrazol-3-yl)acetic acid](/img/structure/B1414458.png)
![(2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1414459.png)
![3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1414460.png)
